molecular formula C16H13NO6 B5854222 2-(4-nitrophenyl)-2-oxoethyl 4-methoxybenzoate

2-(4-nitrophenyl)-2-oxoethyl 4-methoxybenzoate

Cat. No.: B5854222
M. Wt: 315.28 g/mol
InChI Key: QSGJHVUDFIJQLP-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 4-methoxybenzoate is an organic compound with the molecular formula C14H11NO5 It is known for its unique structure, which includes a nitrophenyl group and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 4-nitrophenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and are performed at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxybenzoate ester can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 4-Nitrophenyl 4-methoxybenzoate
  • 4-Nitrophenyl benzoate
  • 4-Nitrophenyl 4-hydroxybenzoate

Comparison: 2-(4-Nitrophenyl)-2-oxoethyl 4-methoxybenzoate is unique due to the presence of both a nitrophenyl group and a methoxybenzoate ester. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. For instance, the methoxy group enhances its solubility and reactivity, while the nitrophenyl group contributes to its potential as a biochemical probe .

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-22-14-8-4-12(5-9-14)16(19)23-10-15(18)11-2-6-13(7-3-11)17(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGJHVUDFIJQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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